molecular formula C8H13NO3 B2487833 N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine CAS No. 180918-12-1

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine

Cat. No. B2487833
CAS RN: 180918-12-1
M. Wt: 171.196
InChI Key: MGUVQIFYKYWSGP-UHFFFAOYSA-N
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Description

“N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine” is a chemical compound with the CAS Number: 180918-12-1 . Its IUPAC name is 1,4-dioxaspiro[4.5]decan-8-one oxime . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h7H,1-6H2 . This indicates that the compound has a bicyclic structure with an oxime functional group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.2 . It is a powder at room temperature .

Scientific Research Applications

Reductive Amination Studies

1,4-Dioxaspiro[4.5]decan-8-one is utilized in studies involving microwave-assisted reductive amination . This reaction combines a carbonyl compound (such as a ketone or aldehyde) with an amine to form an imine or secondary amine. The compound’s unique structure likely influences the reactivity and selectivity of this process .

Synthesis of 5-Alkoxytryptamine Derivatives

Through a novel aromatization process , this compound can be transformed into a series of fascinating molecules: 5-alkoxytryptamine derivatives . These derivatives include well-known neurotransmitters like serotonin , the sleep-regulating hormone melatonin , and even the intriguing bufotenin . The ability to access these biologically relevant compounds makes 1,4-Dioxaspiro[4.5]decan-8-one valuable in medicinal chemistry and neuropharmacology .

Medicinal Chemistry

Researchers explore the potential of 1,4-Dioxaspiro[4.5]decan-8-one in drug discovery . Its unique spirocyclic structure could serve as a scaffold for designing novel pharmaceutical agents. By modifying functional groups attached to the bicyclic frame, scientists aim to create compounds with specific biological activities, such as receptor agonists or antagonists .

Organic Synthesis

The compound’s reactivity and stability make it a useful building block in organic synthesis . Chemists can incorporate it into more complex molecules, taking advantage of its spirocyclic motif. Whether as a precursor or a key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one contributes to the creation of diverse organic compounds .

Material Science

In the realm of material science , researchers investigate the properties of 1,4-Dioxaspiro[4.5]decan-8-one. Its crystalline nature and potential for self-assembly may lead to applications in supramolecular materials, sensors, or optoelectronic devices. Understanding its behavior at interfaces and in solid-state structures is crucial for advancing material design .

Coordination Chemistry

The compound’s oxygen atoms provide potential coordination sites for metal ions. Researchers explore its behavior in coordination complexes , studying how it interacts with transition metals. These complexes could have applications in catalysis, molecular recognition, or even luminescent materials .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUVQIFYKYWSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=NO)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine

Synthesis routes and methods

Procedure details

To a mixture of 1,4-dioxaspiro[4.5]decan-8-one (50.3 g, 322.1 mmol) and hydroxylamine hydrochloride (89.5 g, 100.3 mmol) in water (450 mL) was added portionwise sodium carbonate (102.4 g, 966.2 mmol). The reaction mixture was stirred for 40 minutes at room temperature then extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give 68.2 g of crude 1,4-dioxaspiro[4.5]decan-8-one oxime.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
89.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
102.4 g
Type
reactant
Reaction Step Two

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